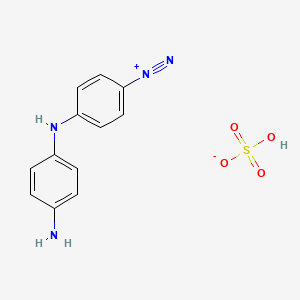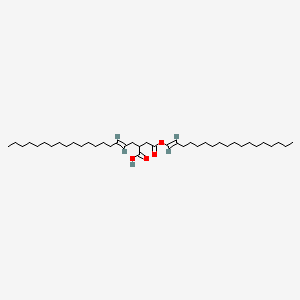
4-(Octadecenyl) hydrogen 2-octadecenylsuccinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Octadecenyl) hydrogen 2-octadecenylsuccinate is a chemical compound with the molecular formula C40H74O4 and a molecular weight of 619.01316 g/mol . It is known for its unique structure, which includes long hydrocarbon chains and a succinate group. This compound is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Octadecenyl) hydrogen 2-octadecenylsuccinate typically involves the esterification of succinic acid with octadecenyl alcohols. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. The general reaction scheme can be represented as follows:
Succinic Acid+Octadecenyl Alcohol→4-(Octadecenyl) hydrogen 2-octadecenylsuccinate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction rates. The use of catalysts, such as sulfuric acid or p-toluenesulfonic acid, can enhance the reaction efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Octadecenyl) hydrogen 2-octadecenylsuccinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The succinate group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted succinate derivatives.
Applications De Recherche Scientifique
4-(Octadecenyl) hydrogen 2-octadecenylsuccinate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Investigated for its potential role in cell membrane studies due to its amphiphilic nature.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of cosmetics and personal care products for its emulsifying properties.
Mécanisme D'action
The mechanism of action of 4-(Octadecenyl) hydrogen 2-octadecenylsuccinate involves its interaction with lipid bilayers and cell membranes. The long hydrocarbon chains allow it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and membrane transport.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Octadecenyl) succinic anhydride
- 4-(Octadecenyl) succinic acid
- 4-(Octadecenyl) hydrogen succinate
Uniqueness
4-(Octadecenyl) hydrogen 2-octadecenylsuccinate is unique due to its dual long-chain hydrocarbon groups, which provide enhanced hydrophobic interactions compared to similar compounds. This makes it particularly effective as an emulsifying agent and in applications requiring strong hydrophobic interactions.
Propriétés
Numéro CAS |
93904-79-1 |
|---|---|
Formule moléculaire |
C40H74O4 |
Poids moléculaire |
619.0 g/mol |
Nom IUPAC |
(E)-2-[2-[(E)-octadec-1-enoxy]-2-oxoethyl]icos-4-enoic acid |
InChI |
InChI=1S/C40H74O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-38(40(42)43)37-39(41)44-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31,33-34,36,38H,3-30,32,35,37H2,1-2H3,(H,42,43)/b33-31+,36-34+ |
Clé InChI |
NZWJLWCSPZNSSE-IJEYNDPJSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCC/C=C/OC(=O)CC(C/C=C/CCCCCCCCCCCCCCC)C(=O)O |
SMILES canonique |
CCCCCCCCCCCCCCCCC=COC(=O)CC(CC=CCCCCCCCCCCCCCCC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


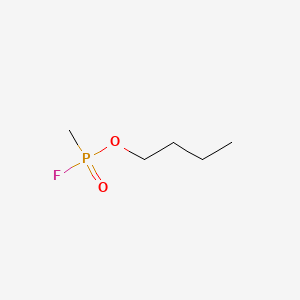
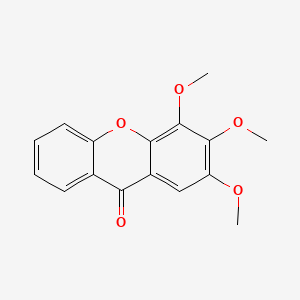


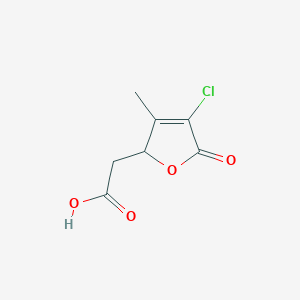
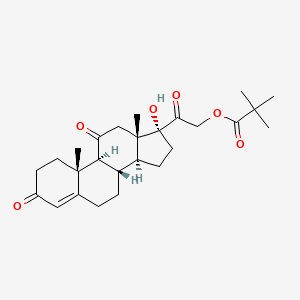
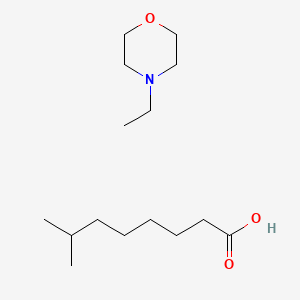
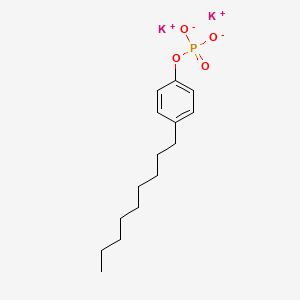
![4-[(5-Amino-2-methylphenyl)methyl]benzene-1,3-diamine](/img/structure/B12670075.png)



